N-(2,3-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
Description
N-(2,3-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a synthetic organic compound It is characterized by the presence of a dimethylphenyl group and a propylpyrimidinyl group linked through an acetamide moiety
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-6-14-9-17(22)20(11-18-14)10-16(21)19-15-8-5-7-12(2)13(15)3/h5,7-9,11H,4,6,10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUAANNRDXMGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a base.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a nucleophilic substitution reaction, often using a dimethylphenyl halide and a suitable nucleophile.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other nucleophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(2,3-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide. For instance, research indicates that derivatives with similar structures demonstrate significant growth inhibition against various cancer cell lines:
- SNB-19 : 86.61% inhibition
- OVCAR-8 : 85.26% inhibition
- NCI-H40 : 75.99% inhibition
These findings suggest that the compound may interact with specific molecular targets involved in cancer progression, potentially acting as a therapeutic agent in oncology .
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of enzymes critical to disease pathways. For example, it may inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases . This inhibition could lead to therapeutic effects in conditions such as Alzheimer's disease by enhancing neurotransmitter levels.
Case Study 1: Anticancer Efficacy
A study investigating the efficacy of this compound against human cancer cell lines revealed promising results. The compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, indicating its potential for targeted cancer therapy.
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the molecular mechanisms through which this compound exerts its biological effects. The study employed both experimental and computational methods to identify key interactions between the compound and its molecular targets, providing insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-(6-oxo-4-methylpyrimidin-1(6H)-yl)acetamide
- N-(2,3-dimethylphenyl)-2-(6-oxo-4-ethylpyrimidin-1(6H)-yl)acetamide
- N-(2,3-dimethylphenyl)-2-(6-oxo-4-butylpyrimidin-1(6H)-yl)acetamide
Uniqueness
N-(2,3-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is unique due to its specific structural features, such as the propyl group on the pyrimidinone core and the dimethylphenyl group. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(2,3-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1171687-65-2 |
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.37 g/mol |
The biological activity of this compound may involve various mechanisms depending on its target. It is hypothesized that the compound interacts with specific enzymes or receptors, potentially inhibiting their activity or modulating their functions. The presence of the pyrimidine ring and the acetamide moiety suggests that it could act as an enzyme inhibitor, similar to other compounds in its class.
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds often exhibit anticancer properties. For instance, studies involving related compounds have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism typically involves inducing apoptosis or inhibiting cell proliferation.
In a comparative study, novel derivatives were tested for their anticancer efficacy using an MTT assay. The results showed that some modifications in the chemical structure led to enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells. This suggests that structural variations in compounds like this compound could be crucial for optimizing their therapeutic potential .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that pyrimidine derivatives can exhibit antimicrobial activity. Compounds structurally similar to this compound have been tested against a range of pathogens, including multidrug-resistant strains. These studies often involve assessing minimum inhibitory concentrations (MICs) to determine effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
- Anticancer Screening : A study evaluated various pyrimidine derivatives for their anticancer activity using the A549 cell line. The results indicated that certain substitutions significantly enhanced anticancer efficacy while minimizing toxicity to healthy cells .
- Antimicrobial Testing : Another research effort screened similar compounds against drug-resistant bacteria. The findings suggested that specific structural features were associated with increased antimicrobial potency .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications in the phenyl and pyrimidine rings could lead to variations in biological activity. For instance, the introduction of electron-donating groups was found to enhance both anticancer and antimicrobial activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
